molecular formula C25H38Cl2N2O B14653123 1-Butyl-1,3-diphenyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol dihydrochloride CAS No. 40502-68-9

1-Butyl-1,3-diphenyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol dihydrochloride

Cat. No.: B14653123
CAS No.: 40502-68-9
M. Wt: 453.5 g/mol
InChI Key: QXOKTPHGJNCWRB-UHFFFAOYSA-N
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Description

1-Butyl-1,3-diphenyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol dihydrochloride is a synthetic organic compound. It is characterized by its complex structure, which includes a butyl group, diphenyl groups, and a piperazine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-1,3-diphenyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by the introduction of the butyl and diphenyl groups, and finally the incorporation of the piperazine ring. Common reagents used in these reactions include alkyl halides, phenyl compounds, and piperazine derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as crystallization, distillation, or chromatography may be used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-1,3-diphenyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for therapeutic uses, possibly as a drug candidate.

    Industry: Utilized in the production of pharmaceuticals or specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Butyl-1,3-diphenyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-1,3-diphenyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol
  • 1-Butyl-1,3-diphenyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol hydrochloride

Uniqueness

1-Butyl-1,3-diphenyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol dihydrochloride is unique due to its specific chemical structure, which may confer distinct biological or chemical properties compared to similar compounds. Its piperazine ring and diphenyl groups are particularly noteworthy, as they can influence the compound’s reactivity and interactions with biological targets.

Properties

CAS No.

40502-68-9

Molecular Formula

C25H38Cl2N2O

Molecular Weight

453.5 g/mol

IUPAC Name

2-benzyl-1-(4-methylpiperazin-1-yl)-3-phenylheptan-3-ol;dihydrochloride

InChI

InChI=1S/C25H36N2O.2ClH/c1-3-4-15-25(28,23-13-9-6-10-14-23)24(20-22-11-7-5-8-12-22)21-27-18-16-26(2)17-19-27;;/h5-14,24,28H,3-4,15-21H2,1-2H3;2*1H

InChI Key

QXOKTPHGJNCWRB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=CC=C1)(C(CC2=CC=CC=C2)CN3CCN(CC3)C)O.Cl.Cl

Origin of Product

United States

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